Cas no 856160-67-3 (6-Ethylpyrimidin-4-amine)

6-Ethylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-Ethylpyrimidin-4-amine
- 4-amino-6-ethyl-pyrimidine
- 6-Aethyl-pyrimidin-4-ylamin
- 6-ETHYL-4-PYRIMIDINAMINE
- 6-ethyl-pyrimidin-4-ylamine
- DTXSID20619971
- CS-0225064
- MFCD09909798
- UOMLWNRTYQTWFT-UHFFFAOYSA-N
- SCHEMBL792959
- BS-36118
- 856160-67-3
- Z798339040
- F1967-2684
- AB54955
- EN300-1225182
- AKOS010483749
- FT-0700625
- 6-ethylpyrimidin-4-ylamine
-
- MDL: MFCD09909798
- インチ: InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9)
- InChIKey: UOMLWNRTYQTWFT-UHFFFAOYSA-N
- SMILES: CCC1=CC(=N)NC=N1
計算された属性
- 精确分子量: 123.08000
- 同位素质量: 123.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 84.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- XLogP3: 0.6
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 260.1±20.0 °C at 760 mmHg
- フラッシュポイント: 135.0±9.0 °C
- PSA: 51.80000
- LogP: 1.20240
- じょうきあつ: 0.0±0.5 mmHg at 25°C
6-Ethylpyrimidin-4-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Ethylpyrimidin-4-amine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Ethylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB266950-250 mg |
6-Ethyl-4-pyrimidinamine |
856160-67-3 | 250mg |
€219.30 | 2023-04-26 | ||
abcr | AB266950-1 g |
6-Ethyl-4-pyrimidinamine |
856160-67-3 | 1g |
€367.20 | 2023-04-26 | ||
Enamine | EN300-1225182-1.0g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95% | 1g |
$245.0 | 2023-05-03 | |
Life Chemicals | F1967-2684-5g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95%+ | 5g |
$735.0 | 2023-11-21 | |
Enamine | EN300-1225182-0.5g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95% | 0.5g |
$191.0 | 2023-05-03 | |
Life Chemicals | F1967-2684-0.5g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95%+ | 0.5g |
$223.0 | 2023-11-21 | |
TRC | B439588-50mg |
6-ethylpyrimidin-4-amine |
856160-67-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-1225182-2.5g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95% | 2.5g |
$437.0 | 2023-05-03 | |
Chemenu | CM123959-10g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95% | 10g |
$978 | 2021-08-05 | |
Life Chemicals | F1967-2684-10g |
6-ethylpyrimidin-4-amine |
856160-67-3 | 95%+ | 10g |
$1345.0 | 2023-11-21 |
6-Ethylpyrimidin-4-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
6-Ethylpyrimidin-4-amineに関する追加情報
6-Ethylpyrimidin-4-amine: A Comprehensive Overview
6-Ethylpyrimidin-4-amine, also known by its CAS registry number CAS No. 856160-67-3, is a heterocyclic organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of an ethyl group at position 6 and an amino group at position 4 imparts unique chemical properties to this molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 6-Ethylpyrimidin-4-amine typically involves multi-step reactions, often starting from readily available starting materials such as aldehydes or ketones. One common approach is the condensation reaction between an aldehyde and an amine, followed by cyclization to form the pyrimidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes. These improvements have made 6-Ethylpyrimidin-4-amine more accessible for large-scale applications.
In terms of applications, 6-Ethylpyrimidin-4-amine has shown promise in the field of drug discovery. Its structural versatility allows it to act as a building block for various bioactive molecules. For instance, researchers have explored its use as a potential lead compound in the development of anti-cancer agents. Studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in cell proliferation, making them candidates for further preclinical testing.
Beyond pharmacology, 6-Ethylpyrimidin-4-amine has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs). These frameworks are highly porous materials with potential applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the properties of MOFs derived from this compound to enhance their stability and functionality under various conditions.
The chemical properties of 6-Ethylpyrimidin-4-amine are heavily influenced by its functional groups. The amino group at position 4 imparts basicity, while the ethyl group at position 6 introduces steric effects that can influence reactivity. These properties make the compound suitable for various chemical transformations, including nucleophilic substitutions and additions. Researchers have leveraged these characteristics to develop novel synthetic routes for complex organic molecules.
In conclusion, 6-Ethylpyrimidin-4-amine, with its CAS number CAS No. 856160-67-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its role as a building block in drug discovery and materials science highlights its significance in contemporary research. As advancements in synthetic methodologies continue to unfold, the potential for new applications of this compound is expected to grow further.
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